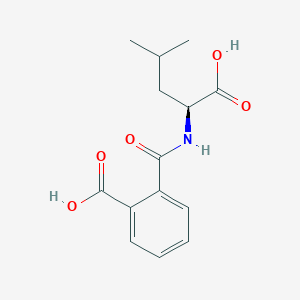
n-(2-Carboxybenzoyl)leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carboxybenzoyl)leucine, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Muscle Protein Synthesis
Research has highlighted the role of n-(2-Carboxybenzoyl)leucine in enhancing muscle protein synthesis. A study indicated that dipeptides such as dileucine (which includes this compound) stimulate muscle-building processes more effectively than free leucine alone. Participants consuming dileucine exhibited a 42% increase in muscle protein synthesis compared to those consuming only leucine . This finding suggests that this compound could be beneficial for athletes and individuals seeking to improve muscle mass and recovery.
Supplementation in Sarcopenia
In the context of sarcopenia, a condition characterized by loss of muscle mass in older adults, supplementation with this compound may help mitigate muscle degradation. Research indicates that essential amino acid supplements enriched with leucine can maintain skeletal muscle mass during periods of inactivity . Given the compound's role in stimulating protein synthesis, it could be integrated into dietary strategies aimed at preserving muscle function in aging populations.
Skin Care Formulations
The cosmetic industry is increasingly incorporating compounds that enhance skin health and appearance. This compound has potential applications in topical formulations due to its moisturizing properties and ability to stabilize emulsions. Studies have shown that formulations containing various amino acids can improve skin hydration and elasticity . The incorporation of this compound into creams and lotions could provide additional benefits for skin nourishment and revitalization.
Case Studies and Experimental Findings
Propriétés
Numéro CAS |
6707-69-3 |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-[[(1S)-1-carboxy-3-methylbutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5/c1-8(2)7-11(14(19)20)15-12(16)9-5-3-4-6-10(9)13(17)18/h3-6,8,11H,7H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)/t11-/m0/s1 |
Clé InChI |
VKGNLIVJYDSALI-NSHDSACASA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
N-(2-carboxybenzoyl)leucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















